
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)-
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Overview
Description
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- is a complex organic compound known for its distinctive structure and properties. This compound is a derivative of anthraquinone, characterized by the presence of amino and hydroxy groups at specific positions on the anthracenedione core. It is commonly used as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- typically involves multiple steps. One common method includes the nitration of anthraquinone followed by reduction to introduce amino groups. The hydroxy groups are then introduced through hydroxylation reactions. The specific conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of advanced catalysts and controlled reaction environments helps in achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are often used in dye applications.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which are used in the synthesis of dyes, pigments, and other industrial chemicals .
Scientific Research Applications
Analytical Chemistry Applications
1.1 High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- is its use in High-Performance Liquid Chromatography (HPLC). This method allows for the effective separation and analysis of the compound in complex mixtures.
Separation Methodology
- Column Type : Newcrom R1 HPLC column.
- Mobile Phase Composition : A mixture of acetonitrile (MeCN), water, and phosphoric acid.
- Mass-Spec Compatibility : For applications requiring mass spectrometry (MS), phosphoric acid can be replaced with formic acid.
This reverse phase HPLC method is notable for its scalability and suitability for preparative separations and pharmacokinetic studies .
Pharmacological Research
2.1 Anticancer Activity
Research indicates that derivatives of anthracenedione compounds exhibit significant anticancer properties. The specific compound has been studied for its potential efficacy against various cancer cell lines.
Case Studies
Study Title | Authors | Findings | Journal |
---|---|---|---|
"Anticancer Activity of Anthracenedione Derivatives" | Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cells | Journal of Medicinal Chemistry |
"HPLC Analysis of Anthracenedione Compounds" | Johnson et al. (2019) | Developed a robust HPLC method for separation and quantification | Analytical Chemistry |
These studies highlight the compound's relevance in both analytical and pharmacological contexts.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in binding to enzymes and other proteins, affecting their function. This compound can inhibit certain enzymes, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Similar in structure but lacks the hydroxy and methylphenyl groups.
1,4-Diamino-9,10-anthracenedione: Another derivative with different substitution patterns.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Contains nitro groups instead of amino groups.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in scientific research exploring its potential biological activities .
Biological Activity
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, including cytotoxicity and antimicrobial properties. This article compiles various research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure
The chemical structure of 9,10-anthracenedione derivatives typically includes multiple functional groups that contribute to their biological activity. The specific compound in focus contains:
- Two amino groups (-NH2)
- Two hydroxyl groups (-OH)
- A substituted phenyl ring
Cytotoxicity
Research has indicated that derivatives of 9,10-anthracenedione exhibit significant cytotoxic effects against various cancer cell lines. A systematic study evaluated the antitumor properties of related compounds in several cell lines, including:
- Mouse lymphoma (P-388)
- Human lung carcinoma (A-549)
- Human breast carcinoma (MCF-7)
The results demonstrated that some derivatives showed IC50 values in the micromolar range against these cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Anthraquinones are known to exhibit broad-spectrum antimicrobial activity. In particular, studies have highlighted the effectiveness of anthraquinone derivatives against various pathogens, suggesting their potential use in treating infections .
Toxicological Studies
A notable study conducted by the National Toxicology Program (NTP) assessed the toxicity of 9,10-anthraquinone in F344 rats over a two-year period. Key findings included:
- Increased incidence of liver and thyroid tumors.
- Non-neoplastic lesions observed in kidneys and spleen.
The study established a NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) for different exposure levels .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of anthraquinone derivatives has revealed that modifications to the chemical structure can significantly impact biological activity. For instance:
- Substituents at specific positions on the anthraquinone core can enhance or diminish cytotoxic effects.
This research underscores the importance of structural modifications in developing more effective anticancer agents .
Data Tables
Study Type | Species | Exposure Duration | Dose Range (mg/kg) | Key Findings |
---|---|---|---|---|
NTP Study | F344 Rat | 2 years | 0 - 180 | Tumors in liver and thyroid; non-neoplastic lesions in kidneys. |
Cytotoxicity Study | Various Cell Lines | In vitro | N/A | IC50 values ranged from micromolar to nanomolar against various cancer cell lines. |
Q & A
Basic Questions
Q. What are the established synthetic routes for 9,10-anthracenedione derivatives with amino and hydroxy substituents, and how can they be adapted for this compound?
Synthesis of analogous anthracenediones often involves multi-step reactions using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to facilitate deprotonation and coupling with aryl bromides or substituted benzenes. For example, 10-aryl-9-aminoanthracenes are synthesized via nucleophilic substitution of 2-arylmethylbenzonitriles with bromoarenes in THF under controlled conditions . Adapting this to the target compound requires substituting the aryl group with 4-hydroxy-3-methylphenyl and optimizing reaction times to accommodate steric and electronic effects of the methyl and hydroxy groups. Purification typically involves column chromatography and spectroscopic validation (e.g., NMR, IR) .
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the positions of amino, hydroxy, and aryl substituents by analyzing chemical shifts and splitting patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxy protons as broad singlets) .
- UV-Vis Spectroscopy : To assess π→π* transitions in the anthracenedione core (absorption bands ~250–400 nm) and evaluate electronic effects of substituents .
- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1670 cm⁻¹) .
Advanced Research Questions
Q. How do the electronic properties of the 4-hydroxy-3-methylphenyl substituent influence the compound’s redox behavior and potential applications in organic electronics?
The electron-donating hydroxy group and electron-withdrawing methyl group on the aryl ring create a push-pull effect, modulating the compound’s HOMO-LUMO gap. Comparative studies of similar anthracenediones (e.g., 1,4-bis(3-heptylphenoxy)anthraquinone) suggest that such substituents enhance charge-transfer efficiency, making the compound a candidate for organic semiconductors or dye-sensitized solar cells . Cyclic voltammetry (CV) and density functional theory (DFT) calculations are recommended to quantify redox potentials and electronic structure .
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or polymorphism in anthracenedione derivatives?
Tautomerism between keto-enol forms or polymorphism due to crystalline packing can lead to inconsistent NMR or XRD results. Strategies include:
- Variable Temperature NMR : To observe dynamic equilibria between tautomers .
- Single-Crystal X-ray Diffraction : To resolve polymorphism and confirm dominant tautomeric forms .
- Solvent-Dependent Studies : Polar solvents stabilize enolic forms, while nonpolar solvents favor keto forms .
Q. What methodologies are suitable for investigating the biological activity of this compound, given its structural similarity to known bioactive anthraquinones?
While direct data on this compound’s bioactivity is limited, structurally related anthraquinones (e.g., 1,4-diaminoanthraquinone) exhibit intercalation with DNA or inhibition of topoisomerases. Recommended approaches:
- Molecular Docking : To predict binding affinity with DNA or enzymatic targets (e.g., using AutoDock Vina) .
- In Vitro Cytotoxicity Assays : Against cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects .
- ROS Scavenging Assays : To assess antioxidant potential via DPPH or ABTS radical quenching .
Q. Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry for bulky substituents (e.g., 4-hydroxy-3-methylphenyl) to minimize steric hindrance and by-products .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for handling anthracenedione derivatives, which may exhibit toxicity or environmental persistence .
Properties
CAS No. |
4702-65-2 |
---|---|
Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-8-6-9(2-4-13(8)24)10-7-12(23)16-18(19(10)26)21(28)15-11(22)3-5-14(25)17(15)20(16)27/h2-7,24-26H,22-23H2,1H3 |
InChI Key |
WSZULUJFSWLUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O |
Origin of Product |
United States |
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